molecular formula C10H19NO2 B6325000 Methyl 4-(1-aminoethyl)cyclohexanecarboxylate CAS No. 1824255-71-1

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate

Cat. No.: B6325000
CAS No.: 1824255-71-1
M. Wt: 185.26 g/mol
InChI Key: ZPLFLHNJAYZKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring a methyl ester group and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(1-aminoethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Another method involves the reduction of 4-(1-nitroethyl)cyclohexanecarboxylate using a reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminoethyl)cyclohexanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminoethyl compound.

Comparison with Similar Compounds

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate can be compared with similar compounds such as:

    Methyl 4-(1-hydroxyethyl)cyclohexanecarboxylate: Differing by the presence of a hydroxyl group instead of an amino group.

    Methyl 4-(1-nitroethyl)cyclohexanecarboxylate: Featuring a nitro group instead of an amino group.

    Methyl 4-(1-ethyl)cyclohexanecarboxylate: Lacking the amino functionality.

The uniqueness of this compound lies in its aminoethyl group, which imparts distinct reactivity and potential for forming hydrogen bonds and ionic interactions, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h7-9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFLHNJAYZKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.